molecular formula C19H21NO4 B4995985 ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate

ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate

Cat. No. B4995985
M. Wt: 327.4 g/mol
InChI Key: UFRBJVUOVUFKSO-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate, also known as EBM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as esters and is widely used in medicinal chemistry research. In

Scientific Research Applications

Ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study demonstrated that this compound can reduce inflammation in the brain, which is associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. It also has low bioavailability, which means that it may not be effective in certain applications.

Future Directions

There are several future directions for research on ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate. One area of interest is the development of more water-soluble derivatives of this compound that can be administered in vivo. Another area of interest is the investigation of the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the anti-cancer properties of this compound warrant further investigation, particularly in the context of breast cancer. Finally, the development of more potent and selective inhibitors of COX-2 and NF-κB could lead to the discovery of novel therapeutic agents based on this compound.
Conclusion
In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications. Its anti-inflammatory, analgesic, and anti-cancer properties make it an attractive target for medicinal chemistry research. While there are some limitations to its use in lab experiments, the development of more water-soluble derivatives and more potent inhibitors of COX-2 and NF-κB could lead to the discovery of novel therapeutic agents based on this compound.

Synthesis Methods

The synthesis of ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate involves the reaction of 2-methoxyaniline with benzyl chloroformate to form N-benzyl-2-methoxyaniline. This intermediate compound is then reacted with ethyl 3-oxobutanoate in the presence of a base to form this compound. The overall reaction scheme is shown below:

properties

IUPAC Name

ethyl 2-benzyl-3-(2-methoxyanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-24-19(22)15(13-14-9-5-4-6-10-14)18(21)20-16-11-7-8-12-17(16)23-2/h4-12,15H,3,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBJVUOVUFKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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